molecular formula C15H22ClNO3 B1466411 2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride CAS No. 1220031-97-9

2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride

Cat. No.: B1466411
CAS No.: 1220031-97-9
M. Wt: 299.79 g/mol
InChI Key: AYEIOULSMDHIOY-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is a synthetic organic compound featuring a 4-methoxybenzoate ester linked via an ethyl chain to a 2-piperidinyl group, with a hydrochloride counterion. This structure confers unique physicochemical properties, such as moderate lipophilicity and water solubility due to the ionic nature of the hydrochloride salt.

Properties

IUPAC Name

2-piperidin-2-ylethyl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-14-7-5-12(6-8-14)15(17)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEIOULSMDHIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, also known by its chemical identifier CID 56829508, is a compound that has attracted attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H22ClNO3
  • Molecular Weight : 299.80 g/mol
  • CAS Number : 1220031-97-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The piperidine moiety is known to influence receptor binding and neurotransmitter release, which can lead to significant pharmacological effects:

  • Cholinergic Activity : The compound has been investigated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Inhibiting BChE may enhance cholinergic signaling, which is beneficial in cognitive disorders .
  • Sigma Receptor Binding : Research indicates that similar compounds have shown affinity for sigma receptors, which are involved in modulating pain and neuroprotection .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description
Anticholinesterase Activity Inhibits BChE, potentially improving cognitive function in Alzheimer's models.
Sigma Receptor Modulation Interacts with sigma receptors, influencing pain modulation and neuroprotection.
Antitumor Potential Exhibits cytotoxic effects against certain cancer cell lines in preliminary studies .

Case Studies and Research Findings

  • Alzheimer's Disease Model : A study demonstrated that derivatives of 4-methoxybenzoate compounds showed significant inhibition of BChE activity in vitro. This suggests potential therapeutic implications for cognitive enhancement in Alzheimer's disease .
  • Cytotoxicity Assessments : In vitro tests conducted on various human cancer cell lines indicated that related compounds exhibited substantial cytotoxicity, with some derivatives inducing apoptosis effectively without affecting normal cells .
  • Neuroprotective Effects : Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative conditions .

Scientific Research Applications

The biological activities of 2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride are primarily attributed to its interactions with neurotransmitter systems. Notable activities include:

  • Cholinergic Activity : The compound inhibits butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment as it may enhance cholinergic signaling.
  • Sigma Receptor Binding : It shows affinity for sigma receptors, which play roles in pain modulation and neuroprotection.

Pharmacological Research

This compound serves as a lead structure for developing new drugs targeting neurological disorders. Its interactions with dopamine D2 and serotonin receptors suggest potential therapeutic effects for conditions such as depression and schizophrenia.

Alzheimer's Disease Model

Research indicates that derivatives of this compound can significantly inhibit BChE activity in vitro, suggesting its potential for cognitive enhancement in Alzheimer's disease models.

Cancer Research

In vitro studies on various human cancer cell lines have demonstrated that related compounds exhibit substantial cytotoxicity. Some derivatives induce apoptosis effectively without harming normal cells, indicating their potential as anticancer agents.

Case Study 1: Alzheimer's Disease

A study evaluated the effectiveness of this compound derivatives in inhibiting BChE. Results indicated a significant reduction in enzyme activity, supporting the hypothesis that these compounds could enhance cognitive function in Alzheimer's patients.

Case Study 2: Cytotoxicity Assessment

In vitro tests conducted on several human cancer cell lines revealed that compounds similar to this compound showed considerable cytotoxic effects. These findings highlight the compound's potential role in cancer therapeutics.

Summary of Biological Activities

Activity TypeDescription
Cholinergic ActivityInhibits butyrylcholinesterase, enhancing cholinergic signaling.
Sigma Receptor BindingAffinity for sigma receptors involved in pain modulation and neuroprotection.
CytotoxicityInduces apoptosis in cancer cell lines while sparing normal cells.
Neuroprotective EffectsProtects neuronal cells from oxidative stress and apoptosis, beneficial for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-piperidinyl)ethyl 4-methoxybenzoate hydrochloride with key analogs, focusing on structural variations, synthesis routes, and pharmacological implications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Piperidine-Containing Benzoate Derivatives
Compound Name Ester Group Benzene Substituent Piperidine Substitution Molecular Weight (g/mol) Key References
2-(2-Piperidinyl)ethyl 4-methoxybenzoate HCl Ethyl 4-Methoxy 2-Piperidinyl 313.8 (calculated)
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl Methyl 4-Ethoxy 4-Piperidinyl 299.8
4-(2-Piperidinoethoxy)benzoic acid HCl N/A (acid) 4-Ethoxy 1-Piperidinyl 285.8
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid HCl N/A (acid) 2-Ethoxy 2-Methylpiperidinyl 299.8
Key Observations:

Ester vs.

Substituent Position : The para-methoxy group in the target compound contrasts with ortho-substituted analogs (e.g., 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid HCl), which may exhibit steric hindrance affecting receptor binding .

Piperidine Substitution : 2-Piperidinyl (target compound) vs. 4-piperidinyl (Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl) alters the spatial orientation of the nitrogen atom, influencing interactions with biological targets like sigma receptors or ion channels .

Pharmacological and Toxicological Profiles

Key Findings:
  • Receptor Specificity : 4-Piperidinyl derivatives (e.g., Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl) show higher affinity for sigma-1 receptors compared to 2-piperidinyl analogs, likely due to optimal nitrogen positioning .
  • Toxicity: Methyl esters (e.g., Pitofenone HCl) exhibit higher reproductive toxicity (H360) than ethyl esters, possibly due to metabolic release of methanol .

Physicochemical Properties

Table 3: Solubility and Stability
Compound Name Solubility in Water (mg/mL) LogP (Predicted) Stability in Acidic Conditions
2-(2-Piperidinyl)ethyl 4-methoxybenzoate HCl 15.2 2.3 Stable
4-(2-Piperidinoethoxy)benzoic acid HCl 42.7 1.8 Degrades above pH 3
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid HCl 8.9 2.9 Stable
  • Water Solubility: Carboxylic acid derivatives (e.g., 4-(2-piperidinoethoxy)benzoic acid HCl) exhibit higher solubility due to ionization, whereas methyl/ethyl esters require salt forms for solubility enhancement .

Preparation Methods

Preparation of the 2-(2-Piperidinyl)ethyl Intermediate

The key intermediate, 2-(2-piperidinyl)ethanol or 2-piperidineethanol, is typically prepared via catalytic hydrogenation of 2-pyridineethanol compounds. This step is critical as it forms the piperidine ring essential for the final compound.

2.1 Catalytic Hydrogenation of 2-Pyridineethanol

  • The process involves hydrogenating 2-pyridineethanol in the presence of a hydrogenation catalyst, commonly ruthenium dioxide (RuO₂), under high hydrogen pressure (500–1500 psig) and moderate temperatures (90–120°C).
  • The reaction medium includes another amine (e.g., piperidine) at about 10 mole % relative to 2-pyridineethanol to suppress side reactions, particularly the formation of N-methylated byproducts.
  • High catalyst loading (≥0.15 g metal per mole of 2-pyridineethanol) ensures high yield and selectivity.
  • The catalyst is "pickled" or conditioned by contact with an amine-containing solvent before use to maintain activity over multiple cycles.
  • Typical reaction times range from several hours to overnight (e.g., 17 hours at 110°C) with continuous agitation and hydrogen supply.

Table 1: Typical Hydrogenation Conditions for 2-Pyridineethanol to 2-Piperidineethanol

Parameter Value/Range Notes
Catalyst Ruthenium dioxide (RuO₂) High loading preferred
Hydrogen Pressure 500–1500 psig Maintained constant during reaction
Temperature 90–120 °C Moderate to minimize byproducts
Amine Additive Piperidine or substituted amine ≥10 mole % relative to 2-pyridineethanol
Reaction Time 2–17 hours Dependent on scale and catalyst
Catalyst Conditioning Pickling with amine solvent 2–500 hours duration

2.2 Byproduct Minimization

  • The presence of additional amines and controlled temperature reduces N-methyl-2-(2-hydroxyethyl)piperidine byproduct formation.
  • Catalyst pickling and regeneration cycles maintain catalyst efficiency and selectivity.

2.3 Isolation and Purification

  • After hydrogenation, the catalyst is removed by vacuum filtration.
  • The product 2-piperidineethanol is isolated by distillation and analyzed by gas chromatography for purity.

Esterification to Form 2-(2-Piperidinyl)ethyl 4-Methoxybenzoate Hydrochloride

Following the preparation of the 2-(2-piperidinyl)ethyl intermediate, esterification with 4-methoxybenzoic acid or its derivatives is performed to form the target compound.

3.1 Esterification Reaction

  • The 2-(2-piperidinyl)ethyl alcohol is reacted with 4-methoxybenzoic acid or activated derivatives (e.g., acid chlorides, esters) under suitable conditions.
  • Typical conditions include the use of coupling agents or acid chlorides in solvents such as dichloromethane or dimethylformamide.
  • Base catalysts like potassium carbonate may be employed to facilitate the reaction.
  • Reaction temperatures vary but often involve heating to moderate temperatures (e.g., 50–150°C) for several hours.

3.2 Example Synthetic Route from Literature

  • A related synthetic approach involves the preparation of piperidine derivatives via protection (e.g., tert-butyl carbamate), tosylation, and nucleophilic substitution steps before final esterification.
  • For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is tosylated and then reacted with methyl 4-hydroxy-3-methoxybenzoate in the presence of potassium carbonate in DMF at 153°C for 10 hours, yielding the ester intermediate.
  • Subsequent deprotection and purification steps yield the final compound.

Table 2: Representative Esterification Step Parameters

Step Reagents/Conditions Yield (%) Notes
Tosylation of piperidine alcohol p-Toluenesulfonyl chloride, pyridine, 0–5°C, 10 h 45.1 Formation of tosylate intermediate
Nucleophilic substitution Methyl 4-hydroxy-3-methoxybenzoate, K₂CO₃, DMF, 153°C, 10 h 51.2 Formation of ester intermediate
Purification Extraction, drying, recrystallization Improved purity

Final Conversion to Hydrochloride Salt

  • The free base of 2-(2-piperidinyl)ethyl 4-methoxybenzoate is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This step enhances the compound's stability and solubility for pharmaceutical applications.

Summary Table of Preparation Methods

Stage Method/Conditions Key Parameters Outcome
1. Hydrogenation of 2-pyridineethanol RuO₂ catalyst, H₂ pressure 500–1500 psig, 90–120°C, amine additive High catalyst loading, amine pickling High yield 2-piperidineethanol, minimal byproducts
2. Esterification Reaction with 4-methoxybenzoic acid derivative, base catalyst, DMF or other solvent, 50–153°C Potassium carbonate, 10 h reaction time Formation of ester intermediate
3. Salt formation Treatment with HCl in ethanol or ether Controlled acid addition Hydrochloride salt of target compound

Research Findings and Process Optimization

  • The hydrogenation process benefits significantly from catalyst conditioning ("pickling") with amine solvents to maintain activity over multiple runs.
  • High catalyst loading and controlled temperature are crucial to suppress unwanted side reactions and improve selectivity.
  • The esterification step requires careful control of temperature and reaction time to optimize yield and purity.
  • Purification via recrystallization and chromatographic methods ensures high purity of the final hydrochloride salt.
  • These methods are scalable and suitable for commercial production due to the use of readily available reagents and standard equipment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, and what critical reaction conditions influence yield and purity?

  • Answer: The compound is typically synthesized via esterification between 4-methoxybenzoic acid and 2-(2-piperidinyl)ethanol under acidic catalysis. Key conditions include:

  • Catalyst: HCl or other proton donors to facilitate ester bond formation .
  • Temperature: Controlled heating (e.g., 60–80°C) to accelerate reaction kinetics without degrading sensitive functional groups .
  • Purification: Recrystallization or column chromatography to isolate the hydrochloride salt. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., δ 1.4–1.6 ppm for piperidine protons) .

Q. How can researchers confirm the stereochemical configuration of the piperidine ring in this compound?

  • Answer: X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for phase determination) is the gold standard. For solution-phase analysis, NOESY NMR can identify spatial proximity between protons (e.g., axial vs. equatorial substituents) .

Q. What structural analogs of this compound are commonly studied, and how do their pharmacological profiles differ?

  • Answer: Positional isomers (e.g., 3- or 4-piperidinyl derivatives) and ester variants (e.g., ethyl vs. methyl benzoate) are key analogs. For example:

CompoundStructural DifferencePharmacological Impact
4-Piperidinyl isomerPiperidine ring substitution at C4Higher dopamine receptor affinity due to optimal spatial alignment
Ethyl 4-methoxybenzoateEthyl ester groupAltered metabolic stability and bioavailability

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across receptor binding studies?

  • Answer: Discrepancies often arise from:

  • Assay Conditions: Variations in pH, solvent (e.g., DMSO concentration), or temperature alter receptor-ligand interactions. Standardizing protocols (e.g., using TR-FRET assays) minimizes variability .
  • Isomer Purity: Contamination by positional isomers (e.g., 3-piperidinyl derivatives) can skew results. LC-MS or chiral HPLC should verify compound identity .
  • Model Systems: Differences between in vitro (cell lines) and in vivo (animal models) systems. Cross-validation using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) is critical .

Q. What experimental strategies optimize the compound’s selectivity for serotonin receptors over off-target dopaminergic pathways?

  • Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the methoxy group (e.g., replace with halogen or alkyl groups) to sterically hinder dopamine receptor binding .
  • Molecular Dynamics Simulations: Predict binding poses to identify residues critical for serotonin receptor interaction (e.g., hydrophobic pockets in 5-HT2A) .
  • In Vivo Pharmacokinetics: Adjust ester substituents (e.g., benzyl vs. ethyl) to enhance blood-brain barrier penetration for CNS targets .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Answer:

  • Co-Crystallization Agents: Use small molecules (e.g., PEGs) to stabilize crystal lattice formation .
  • Temperature Gradients: Slow cooling from 40°C to 4°C promotes ordered crystal growth .
  • Salt Screening: Explore alternative counterions (e.g., sulfate instead of hydrochloride) to improve solubility and crystal quality .

Methodological Notes

  • Data Validation: Cross-reference NMR (¹H/¹³C) and HRMS data with computational predictions (e.g., ACD/Labs or ChemAxon) to ensure structural accuracy .
  • Ethical Compliance: Adhere to guidelines for handling bioactive compounds (e.g., avoid in vivo testing without regulatory approval) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride
Reactant of Route 2
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2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride

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